molecular formula C12H23N5O6 B12551113 6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane CAS No. 190580-80-4

6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane

Cat. No.: B12551113
CAS No.: 190580-80-4
M. Wt: 333.34 g/mol
InChI Key: QRWYCGZXLKTCEB-UHFFFAOYSA-N
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Description

6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of nitro groups and methyl groups attached to the diazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the nitration of a precursor diazepane compound, followed by the introduction of nitropropyl groups through nucleophilic substitution reactions. The reaction conditions may include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The nitropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.

Scientific Research Applications

6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying the effects of nitro compounds on biological systems.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane would depend on its specific interactions with molecular targets. The nitro groups may participate in redox reactions, while the diazepane ring could interact with biological receptors or enzymes. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the nitro and methyl substitutions.

    6-Methyl-1,4-diazepane: A similar compound with only the methyl group.

    6-Nitro-1,4-diazepane: A similar compound with only the nitro group.

Uniqueness

6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane is unique due to the presence of both nitro and methyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

190580-80-4

Molecular Formula

C12H23N5O6

Molecular Weight

333.34 g/mol

IUPAC Name

6-methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane

InChI

InChI=1S/C12H23N5O6/c1-10(15(18)19)6-13-4-5-14(7-11(2)16(20)21)9-12(3,8-13)17(22)23/h10-11H,4-9H2,1-3H3

InChI Key

QRWYCGZXLKTCEB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC(C1)(C)[N+](=O)[O-])CC(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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